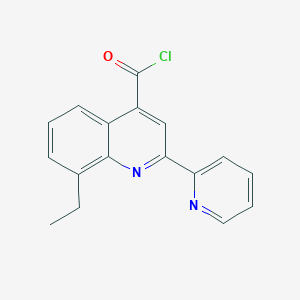

8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

描述

8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a halogenated quinoline derivative with a molecular formula of C₁₇H₁₄Cl₂N₂O (calculated molecular weight: 333.22 g/mol). This compound features a quinoline backbone substituted with an ethyl group at the 8-position, a pyridinyl group at the 2-position, and a reactive carbonyl chloride moiety at the 4-position, which is stabilized as a hydrochloride salt.

属性

IUPAC Name |

8-ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c1-2-11-6-5-7-12-13(17(18)21)10-15(20-16(11)12)14-8-3-4-9-19-14/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUYHUWDDCXGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a synthetic compound with potential biological activities. It belongs to the quinoline family, characterized by a unique structure that includes a quinoline core, an ethyl group, a pyridinyl group, and a carbonyl chloride moiety. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1332530-99-0 |

| Molecular Formula | C17H14Cl2N2O |

| Molecular Weight | 333.21 g/mol |

The presence of the hydrochloride salt enhances the solubility and stability of the compound, making it suitable for various biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbonyl chloride group is highly electrophilic, making it reactive towards nucleophiles, which is crucial for its role as a synthetic intermediate in drug development.

Antimicrobial and Anticancer Activities

Research indicates that compounds related to quinoline derivatives exhibit significant antimicrobial and anticancer activities. Studies have shown that derivatives of quinoline can inhibit various cancer cell lines and possess antibacterial properties against pathogens.

Case Study: Anticancer Activity

In vitro studies have demonstrated that quinoline derivatives can exhibit selective cytotoxicity against cancer cell lines. For instance, one study reported that certain hybrid imidazole/quinoline derivatives showed potent anticancer activity against renal cancer (A498) and breast cancer (MDA-MB-468) cells. The structure-activity relationship (SAR) analyses indicated that modifications on the quinoline ring could enhance cytotoxicity and selectivity towards cancer cells .

Antimicrobial Evaluation

Another significant aspect of biological activity is the antimicrobial potential of quinoline derivatives. A study evaluating a series of dihydropyrimidines with quinolinyl residues found moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL . This suggests that similar compounds may offer promising therapeutic avenues for treating infections.

Inhibition Studies

Inhibition studies focusing on nitric oxide production have shown that certain quinoline derivatives can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression, indicating anti-inflammatory properties . This adds another layer to the potential therapeutic applications of this compound.

Summary of Key Studies

- Anticancer Activity : Hybrid derivatives have shown selective cytotoxicity against various cancer cell lines, with specific modifications enhancing their effectiveness.

- Antimicrobial Properties : Quinoline derivatives have been evaluated for their efficacy against Plasmodium falciparum, demonstrating significant antimalarial activity.

- Anti-inflammatory Effects : Studies indicate potential in inhibiting key inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Future Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and mechanisms at the molecular level will be essential for advancing its potential therapeutic applications.

相似化合物的比较

Comparison with Structurally Analogous Compounds

Structural Analogues and Substituent Effects

8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

- Molecular Formula : C₁₆H₁₂Cl₂N₂O

- Molecular Weight : 319.19 g/mol

- CAS No.: 1332531-34-6

- Key Differences :

- The ethyl group in the target compound is replaced by a methyl group at the 8-position.

- The pyridinyl substituent at the 2-position is in the 4-pyridinyl configuration (vs. 2-pyridinyl in the target compound).

- Hazard Profile : Classified under UN# 3261 (corrosive, Class 8), with hazard statements H314 (causes severe skin burns) and H290 (may be corrosive to metals) .

Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 213)

- Molecular Formula : C₁₈H₁₇N₂O₃

- Molecular Weight : 309.3 g/mol (ESIMS data)

- Key Differences: Replaces the quinoline core with an isoquinoline system. Contains a pyrrole-2-carboxylate ester instead of a reactive carbonyl chloride.

- Synthesis: Prepared in 45% yield from ethyl 3-methyl-1H-pyrrole-2-carboxylate and 8-isoquinolinecarbonyl chloride. Limited characterization data available .

Ethyl 4-(5-methoxyisoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 214)

- Molecular Formula : C₁₉H₁₉N₂O₄

- Molecular Weight : 339.3 g/mol (ESIMS data)

- Key Differences: Introduces a 5-methoxy group on the isoquinoline ring. Lacks halogenation, reducing reactivity compared to the target compound.

- Synthesis: 40% yield, similar to Compound 213 but with a methoxy-substituted isoquinolinecarbonyl chloride .

Physicochemical and Hazard Profiles

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。